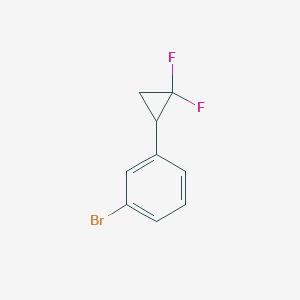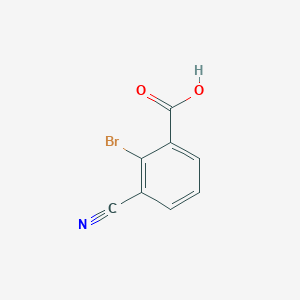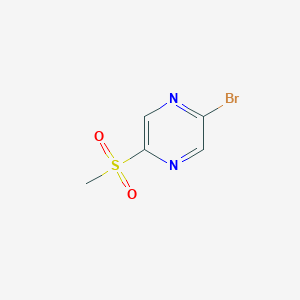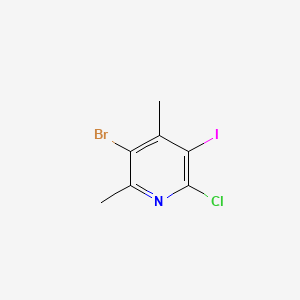![molecular formula C13H19BrClNS B1379118 2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride CAS No. 1864073-56-2](/img/structure/B1379118.png)
2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride is an organic compound that features a piperidine ring substituted with a 4-bromophenyl sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride typically involves the following steps:
Formation of the sulfanyl intermediate: The reaction begins with the bromination of a phenyl sulfide to form 4-bromophenyl sulfide.
Alkylation: The 4-bromophenyl sulfide is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Cyclization: The resulting intermediate undergoes cyclization with piperidine to form the desired piperidine derivative.
Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the sulfanyl group, leading to debromination or reduction to thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and debrominated products.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modulation of biological pathways, particularly those involving sulfanyl groups.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride involves its interaction with molecular targets through its sulfanyl and piperidine groups. These interactions can modulate various biological pathways, potentially affecting neurotransmitter release and receptor binding.
Vergleich Mit ähnlichen Verbindungen
- 2-(2-[(4-Chlorophenyl)sulfanyl]ethyl)piperidine hydrochloride
- 2-(2-[(4-Methylphenyl)sulfanyl]ethyl)piperidine hydrochloride
- 2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine hydrochloride
Comparison:
- Uniqueness: The presence of the bromine atom in 2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride imparts unique reactivity and potential biological activity compared to its chloro, methyl, and fluoro analogs.
- Reactivity: The bromine atom can participate in a wider range of substitution reactions, making this compound more versatile in synthetic applications.
- Biological Activity: The bromine atom may also influence the compound’s interaction with biological targets, potentially leading to different pharmacological profiles.
Eigenschaften
IUPAC Name |
2-[2-(4-bromophenyl)sulfanylethyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNS.ClH/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12;/h4-7,12,15H,1-3,8-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZALGTLFAUSMRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCSC2=CC=C(C=C2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
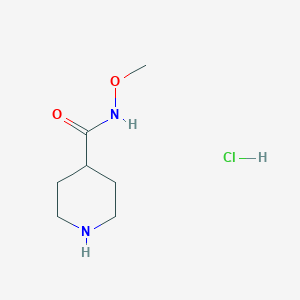

![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1379038.png)

![4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1379041.png)
